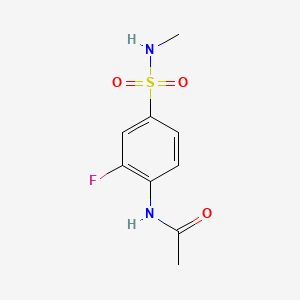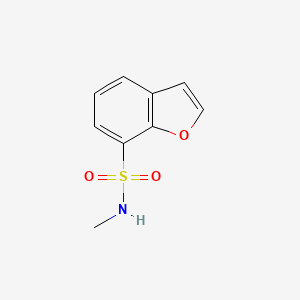
2-Bromo-3-fluoro-N-methyl-benzenesulfonamide, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluoro-N-methyl-benzenesulfonamide, or 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95%, is a chemical compound that has found a variety of uses in scientific research and applications. It is a white solid that is soluble in water and has a melting point of approximately 200°C. Its chemical formula is C6H6BrFNO2S. This compound has been used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by promoting the formation of carbon-carbon bonds. Additionally, it is thought to act as a reagent in the synthesis of organometallic compounds by facilitating the formation of metal-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% are not yet fully understood. However, it is believed to have some effect on the metabolism of certain organic compounds, as well as on the synthesis of organometallic compounds. Additionally, it is thought to have some effect on the activity of certain enzymes, although the exact mechanism of action is not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% in laboratory experiments include its high solubility in water, its ability to act as a catalyst in the synthesis of organic compounds, and its ability to act as a reagent in the synthesis of organometallic compounds. Additionally, it is relatively easy to synthesize and is relatively inexpensive.
The major limitation of 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% is that its exact mechanism of action is not yet fully understood. Additionally, it is not known whether it has any effect on the activity of certain enzymes or on the metabolism of certain organic compounds.
Orientations Futures
Future research on 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% should focus on further elucidating its mechanism of action, as well as its effects on the activity of certain enzymes and on the metabolism of certain organic compounds. Additionally, further research should be conducted on its potential applications in the synthesis of polymers and organometallic compounds. Other potential future directions include the development of new synthesis methods and the optimization of existing synthesis methods. Additionally, research should focus on the development of new uses for 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95%, such as in the synthesis of pharmaceuticals and agrochemicals.
Méthodes De Synthèse
The synthesis of 2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% is relatively simple. It can be synthesized by the reaction of 2-bromo-3-fluoro-N-methylbenzenesulfonamide with anhydrous hydrochloric acid. This reaction produces the desired product in high yields. The reaction is typically performed in a flask with a reflux condenser, and the reaction is monitored by thin-layer chromatography.
Applications De Recherche Scientifique
2-Bromo-3-fluoro-N-methyl-benzenesulfonamide 95% has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of organofluorine compounds. Additionally, it has been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organometallic compounds.
Propriétés
IUPAC Name |
2-bromo-3-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)6-4-2-3-5(9)7(6)8/h2-4,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRDCMFMUGQXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287902.png)

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287908.png)
![7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287914.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287922.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287929.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287935.png)
![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287949.png)

![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287964.png)

![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287975.png)

![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287982.png)